

3-(Benzylxy)isoxazole-5-carboxylic acid CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-(Benzylxy)isoxazole-5-carboxylic acid

Cat. No.: B1282495

[Get Quote](#)

Technical Guide: 3-(Benzylxy)isoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Benzylxy)isoxazole-5-carboxylic acid**, including its chemical identifiers, a plausible synthetic route with detailed experimental protocols, and relevant chemical data. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Compound Information

Identifier	Value
IUPAC Name	3-(Benzylxy)isoxazole-5-carboxylic acid
Alternative Name	5-Isoazolecarboxylic acid, 3-(phenylmethoxy)-
CAS Number	2552-54-7
Molecular Formula	C ₁₁ H ₉ NO ₄
Molecular Weight	219.19 g/mol

Proposed Synthesis Workflow

The synthesis of **3-(Benzyl)isoxazole-5-carboxylic acid** can be achieved through a two-step process involving a 1,3-dipolar cycloaddition reaction to form the isoxazole ring, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Caption: Proposed two-step synthesis of **3-(Benzyl)isoxazole-5-carboxylic acid**.

Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous isoxazole derivatives and may require optimization for this specific target molecule.

Step 1: Synthesis of Ethyl 3-(benzyl)isoxazole-5-carboxylate

This step involves the in situ generation of benzonitrile oxide from benzaldoxime and its subsequent 1,3-dipolar cycloaddition with ethyl propiolate.

Materials:

- Benzaldoxime
- N-Chlorosuccinimide (NCS)
- Ethyl propiolate
- Triethylamine (Et_3N)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

- Hexanes and Ethyl acetate for elution

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldoxime (1.0 equivalent) in anhydrous dichloromethane.
- Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of N-chlorosuccinimide (1.05 equivalents) in dichloromethane to the stirred mixture. Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the aldoxime.
- Once the formation of the intermediate hydroximoyl chloride is complete, add ethyl propiolate (1.2 equivalents) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, continuing to monitor by TLC.
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield ethyl 3-(benzyloxy)isoxazole-5-carboxylate.

Step 2: Synthesis of 3-(BenzylOxy)isoxazole-5-carboxylic acid

This step involves the base-catalyzed hydrolysis of the ester obtained in the previous step.

Materials:

- Ethyl 3-(benzyloxy)isoxazole-5-carboxylate

- Sodium hydroxide (NaOH)

- Methanol

- Water

- 1 M Hydrochloric acid (HCl)

- Ethyl acetate

Procedure:

- Dissolve ethyl 3-(benzyloxy)isoxazole-5-carboxylate (1.0 equivalent) in a mixture of methanol and water.
- Add sodium hydroxide (2.0 equivalents) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
- Remove the methanol under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A precipitate should form.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to yield **3-(BenzylOxy)isoxazole-5-carboxylic acid** as a solid. The product can be further purified by recrystallization if necessary.

Quantitative Data

The following table provides typical yield ranges for the reaction types described in the experimental protocols, based on literature for analogous compounds. Actual yields may vary depending on the specific reaction conditions and substrate.

Step	Reaction Type	Typical Yield Range
1	1,3-Dipolar Cycloaddition	60-85%
2	Ester Hydrolysis	85-95%

Biological Activity

As of the date of this document, there is no specific publicly available information regarding the biological activity or associated signaling pathways for **3-(BenzylOxy)isoxazole-5-carboxylic acid**. However, the isoxazole scaffold is a known pharmacophore present in various biologically active compounds, exhibiting a range of activities including antibacterial, antifungal, and anti-inflammatory properties. Further research is required to elucidate the specific biological profile of this compound.

- To cite this document: BenchChem. [3-(BenzylOxy)isoxazole-5-carboxylic acid CAS number and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1282495#3-benzylOxy-isoxazole-5-carboxylic-acid-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b1282495#3-benzylOxy-isoxazole-5-carboxylic-acid-cas-number-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com